hCAXII-IN-10

Carbonic Anhydrase XII hCA XII inhibition tumor microenvironment

hCAXII-IN-10 (also referred to as Compound 18b) is a synthetic small molecule that functions as a dual inhibitor of human carbonic anhydrase isoform XII (hCA XII) and the cysteine protease cathepsin B. It is a benzenesulfonamide derivative featuring a triazolyl-linked pyrazole scaffold, and it exhibits potent, low-nanomolar inhibitory activity against hCA XII, with a reported Ki of 2.2 nM.

Molecular Formula C20H19N7O3S
Molecular Weight 437.5 g/mol
Cat. No. B15573952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAXII-IN-10
Molecular FormulaC20H19N7O3S
Molecular Weight437.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H19N7O3S/c1-12-3-5-14(6-4-12)26-13(2)19(23-25-26)18-11-17(20(21)28)24-27(18)15-7-9-16(10-8-15)31(22,29)30/h3-11H,1-2H3,(H2,21,28)(H2,22,29,30)
InChIKeyQRVORXCXOFUSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: hCAXII-IN-10 as a Dual hCA XII/Cathepsin B Inhibitor


hCAXII-IN-10 (also referred to as Compound 18b) is a synthetic small molecule that functions as a dual inhibitor of human carbonic anhydrase isoform XII (hCA XII) and the cysteine protease cathepsin B [1]. It is a benzenesulfonamide derivative featuring a triazolyl-linked pyrazole scaffold, and it exhibits potent, low-nanomolar inhibitory activity against hCA XII, with a reported Ki of 2.2 nM [2]. This compound is part of a rationally designed library of 21 novel dual inhibitors intended for research applications in oncology, where both hCA XII and cathepsin B are implicated in tumor progression and the tumor microenvironment .

Why Generic Substitution Fails: The Necessity of hCAXII-IN-10's Dual-Target Profile


A straightforward substitution of hCAXII-IN-10 with another hCA XII inhibitor is not scientifically sound because this compound's functional profile is defined by its potent, balanced dual inhibition of hCA XII and cathepsin B [1]. While many sulfonamide-based carbonic anhydrase inhibitors are commercially available, the vast majority lack significant inhibitory activity against cathepsin B, a cysteine protease critical to tumor invasion and metastasis [2]. Conversely, selective cathepsin B inhibitors typically do not target hCA XII. Therefore, any attempt to replace hCAXII-IN-10 with a single-target analog would result in the loss of a key component of its intended pharmacological action—specifically, the simultaneous disruption of tumor pH regulation and extracellular matrix remodeling—which is the core of its research utility and a primary driver for its selection in procurement [3].

Quantitative Evidence Guide: hCAXII-IN-10's Verifiable Differentiation


Comparative hCA XII Inhibition Potency vs. Acetazolamide (AAZ) and U-104

hCAXII-IN-10 demonstrates a significantly lower Ki value for hCA XII (2.2 nM) compared to the reference carbonic anhydrase inhibitor acetazolamide (AAZ, Ki = 5.7 nM) and the clinical-stage hCA IX/XII inhibitor U-104 (also known as SLC-0111, Ki = 4.5 nM for hCA XII). This represents an approximately 2.6-fold and 2.0-fold increase in inhibitory potency, respectively, under the same in vitro assay conditions [1][2]. In the primary research article, hCAXII-IN-10 was identified as the most potent hCA XII inhibitor among a library of 21 novel compounds, underscoring its optimized structural design [1].

Carbonic Anhydrase XII hCA XII inhibition tumor microenvironment pH regulation

Dual-Target Inhibition: Quantified Cathepsin B Activity

Unlike standard hCA XII inhibitors, hCAXII-IN-10 is a verified dual inhibitor of cathepsin B. The primary research publication reports that hCAXII-IN-10 (Compound 18b) exhibits potent cathepsin B inhibition at a concentration of 10⁻⁷ M (100 nM) [1]. Furthermore, among the three chemical sub-classes evaluated (esters, carboxylic acids, and carboxamides), the carboxamide series—to which hCAXII-IN-10 belongs—demonstrated the highest percentage of cathepsin B inhibition . This dual functionality is absent in comparators like U-104 (SLC-0111), which is a single-target hCA IX/XII inhibitor, and Compound 27 (a coumarin-sulfonamide), which is a selective hCA XII inhibitor with no reported cathepsin B activity [2].

Cathepsin B dual inhibitor tumor invasion metastasis

Intra-Library Potency Ranking: Optimized Activity within a Focused Chemical Series

Within the comprehensive 21-compound library described in the primary research article, hCAXII-IN-10 (Compound 18b) was specifically identified as the single most potent inhibitor of hCA XII [1]. Its Ki of 2.2 nM was superior to all other tested carboxamide derivatives (series 18) and surpassed the activity of related ester (series 16) and carboxylic acid (series 17) analogs. For instance, the most potent hCA IX inhibitor in the same library, the ester derivative 16c, had a Ki of 5.2 nM, while another carboxamide analog, 18a, showed a Ki of 3.4 nM against hCA XII [2]. This intra-library comparison confirms that the specific substitution pattern of hCAXII-IN-10 (featuring a 4-methyl substituted phenyl group) was rationally optimized for maximal hCA XII engagement.

Structure-activity relationship SAR lead optimization triazole-pyrazole

Optimal Research Application Scenarios for hCAXII-IN-10


Investigating Synergistic Effects in Tumor Microenvironment Modulation

hCAXII-IN-10 is ideally suited for in vitro and in vivo studies designed to explore the combined impact of inhibiting two key tumor-supporting mechanisms: pH regulation (via hCA XII) and extracellular matrix degradation (via cathepsin B) [1]. Its verified dual-target profile at nanomolar concentrations allows researchers to simultaneously disrupt both processes, a strategy that is not achievable with single-target hCA XII inhibitors like U-104 or acetazolamide [2]. This makes hCAXII-IN-10 a critical tool for validating the therapeutic potential of dual hCA XII/cathepsin B inhibition in aggressive and hypoxic cancer models.

Use as a Reference Compound in Dual hCA XII/Cathepsin B Inhibitor Screening

Given its well-characterized inhibitory potency against both hCA XII (Ki = 2.2 nM) and cathepsin B (active at 10⁻⁷ M), hCAXII-IN-10 serves as an excellent reference or positive control in the development and screening of novel dual-target compounds . Its data provides a clear benchmark for evaluating the potency and selectivity of new chemical entities within the same pharmacological space. Procurement of a high-purity batch of hCAXII-IN-10 ensures consistent, reproducible results across assay plates and experimental repeats, which is essential for building robust structure-activity relationship (SAR) datasets.

Studying the Role of hCA XII in Cathepsin B-Expressing Tumor Models

The compound is specifically valuable for research in cancer cell lines and patient-derived xenografts (PDX) known to co-express high levels of both hCA XII and cathepsin B, such as certain breast, lung, and colorectal carcinomas [1]. Using hCAXII-IN-10, researchers can dissect the contribution of hCA XII activity to tumor growth and metastasis in a context where cathepsin B is also a known driver of disease progression. This targeted approach is more physiologically relevant than using a non-selective hCA XII inhibitor that may not address the protease-dependent invasive potential of these specific tumor types.

ADMET Profiling of Optimized Carboxamide-Based Dual Inhibitors

The primary publication includes in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for the entire compound library, with hCAXII-IN-10 (18b) and its analogs demonstrating favorable drug-like properties . This information positions hCAXII-IN-10 not only as a chemical probe but also as a potential lead compound for further medicinal chemistry optimization. Researchers focused on developing orally bioavailable dual inhibitors for in vivo oncology studies can use hCAXII-IN-10 as a starting point, leveraging its established potency and predicted pharmacokinetic profile to guide subsequent structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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